![molecular formula C9H9N5 B12938266 3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile is a chemical compound that features a unique fused heterocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile typically involves multi-step reactions starting from pyrrole derivatives. One common method includes the formation of a bromohydrazone intermediate, followed by cyclization to form the pyrrolo[2,1-f][1,2,4]triazine core . The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry .
Scientific Research Applications
3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its kinase inhibition properties.
Industry: Utilized in the development of antiviral drugs, including those targeting RNA viruses
Mechanism of Action
The mechanism of action of 3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile involves the inhibition of specific kinases and enzymes. It binds to the active site of these proteins, preventing their normal function and thereby disrupting cellular processes that are critical for the survival and proliferation of cancer cells . This compound also interferes with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
Avapritinib: A kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug with a similar fused heterocyclic structure.
BMS-754807: An insulin-like growth factor receptor inhibitor with a pyrrolo[2,1-f][1,2,4]triazine core
Uniqueness
3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit a broad range of kinases and viral enzymes makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C9H9N5 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-amino-3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropanenitrile |
InChI |
InChI=1S/C9H9N5/c10-3-1-8(11)7-2-4-14-9(7)5-12-6-13-14/h2,4-6,8H,1,11H2 |
InChI Key |
JNOVECLVSGFCGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1C(CC#N)N)C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


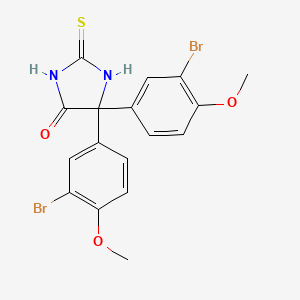

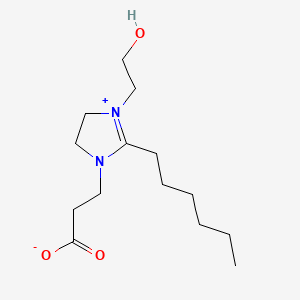
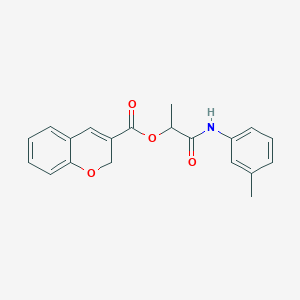

![N-(1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12938205.png)
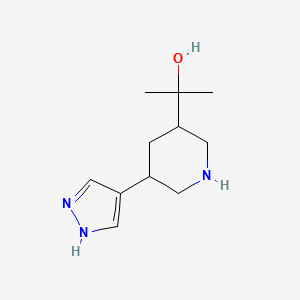

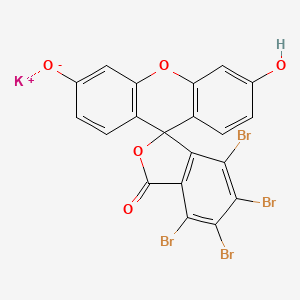
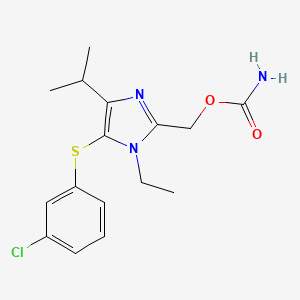

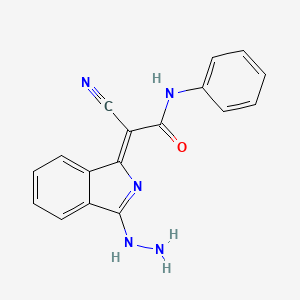
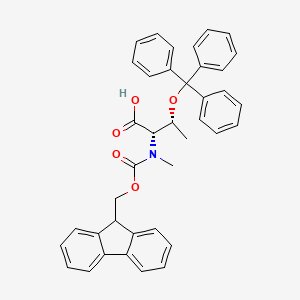
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
